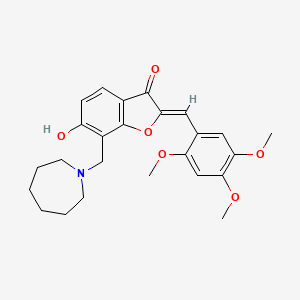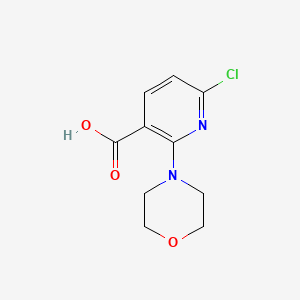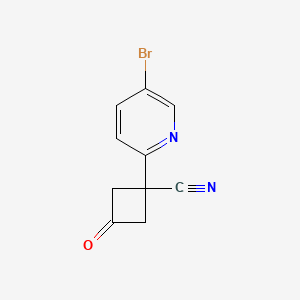
4-Cyclobutylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutylpyridin-2-amine is a chemical compound with the molecular formula C9H12N2 . It is used in various chemical reactions and has a molecular weight of 148.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) . This code provides a specific textual representation of the molecule’s structure. Unfortunately, a detailed structural analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 148.21 and a molecular formula of C9H12N2 . It is stored at room temperature .Applications De Recherche Scientifique
4-Cyclobutylpyridin-2-amine has several potential applications in scientific research. One of the most promising areas of investigation is in the field of neuroscience. This compound has been found to have a high affinity for certain types of receptors in the brain, which could make it useful in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-Cyclobutylpyridin-2-amine is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, this compound has been found to bind to and activate certain types of receptors, which can have downstream effects on neuronal signaling pathways.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound can affect the release of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Cyclobutylpyridin-2-amine in lab experiments is its high selectivity for certain types of receptors in the brain. This makes it a useful tool for investigating the role of these receptors in neuronal signaling pathways. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Orientations Futures
There are several potential future directions for research on 4-Cyclobutylpyridin-2-amine. One area of investigation could be the development of more potent derivatives of this compound that could be used in lower concentrations. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, investigations into the safety and toxicity of this compound are also needed to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound that has several potential applications in scientific research. Its high selectivity for certain types of receptors in the brain makes it a useful tool for investigating the role of these receptors in neuronal signaling pathways. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 4-Cyclobutylpyridin-2-amine involves the reaction of 4-cyclobutylpyridine with ammonia in the presence of a catalyst. This process is typically carried out under high pressure and high temperature conditions to promote the formation of the desired product. The resulting compound is then purified using various techniques, such as chromatography, to obtain a high-purity sample.
Safety and Hazards
Propriétés
IUPAC Name |
4-cyclobutylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBYVFFDNPOOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2932578.png)
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932580.png)

![{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2932584.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2932585.png)


![[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride](/img/structure/B2932590.png)

![5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2932592.png)



